molecular formula C18H15NO5 B1237464 3-(3-Benzo[1,3]dioxol-5-yl-acryloylamino)-benzoic acid methyl ester

3-(3-Benzo[1,3]dioxol-5-yl-acryloylamino)-benzoic acid methyl ester

Cat. No. B1237464
M. Wt: 325.3 g/mol
InChI Key: ZTYDZGHYQBIQRV-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[3-(1,3-benzodioxol-5-yl)-1-oxoprop-2-enyl]amino]benzoic acid methyl ester is an amidobenzoic acid.

Scientific Research Applications

  • 1,3-Dipolar Cycloaddition Reactions : The compound has been studied in the context of 1,3-dipolar cycloaddition reactions. These reactions are significant in the field of organic chemistry for the synthesis of complex molecules, potentially offering insights into new synthetic pathways and compounds (Stauss, Härter, Neuenschwander, & Schindler, 1972).

  • Oxidative Cross-Coupling Reactions : Research has also explored the use of similar compounds in oxidative cross-coupling reactions. These findings are valuable for developing new methods in organic synthesis, particularly for constructing carbon-carbon bonds (Miura, Tsuda, Satoh, Pivsa-Art, & Nomura, 1998).

  • Photopolymerization in Liquid Crystal Systems : The compound has been investigated for its role in photopolymerization processes within self-organizing systems like liquid crystals. This research could have implications for materials science, especially in the development of new polymeric materials (Chien, Boyden, Walz, Shenouda, & Citano, 1998).

  • Synthesis of Amino Acid-Coupled Derivatives : There has been research into coupling this compound with amino acids to create new benzanilides. This approach may lead to the discovery of new bioactive molecules with potential pharmaceutical applications (Rayes, Ali, & Fathalla, 2008).

  • Formation of Aggregation Enhanced Emission Nanoaggregates : Studies on derivatives of the compound have shown potential for forming nanoaggregates with aggregation-enhanced emission. These findings are important for the field of nanotechnology and the development of new materials with unique optical properties (Srivastava, Singh, & Mishra, 2016).

properties

Product Name

3-(3-Benzo[1,3]dioxol-5-yl-acryloylamino)-benzoic acid methyl ester

Molecular Formula

C18H15NO5

Molecular Weight

325.3 g/mol

IUPAC Name

methyl 3-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]benzoate

InChI

InChI=1S/C18H15NO5/c1-22-18(21)13-3-2-4-14(10-13)19-17(20)8-6-12-5-7-15-16(9-12)24-11-23-15/h2-10H,11H2,1H3,(H,19,20)/b8-6+

InChI Key

ZTYDZGHYQBIQRV-SOFGYWHQSA-N

Isomeric SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3-Benzo[1,3]dioxol-5-yl-acryloylamino)-benzoic acid methyl ester
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3-(3-Benzo[1,3]dioxol-5-yl-acryloylamino)-benzoic acid methyl ester
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3-(3-Benzo[1,3]dioxol-5-yl-acryloylamino)-benzoic acid methyl ester
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3-(3-Benzo[1,3]dioxol-5-yl-acryloylamino)-benzoic acid methyl ester
Reactant of Route 5
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3-(3-Benzo[1,3]dioxol-5-yl-acryloylamino)-benzoic acid methyl ester

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